N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Description
N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a synthetic compound characterized by a benzoxazolone core linked to a propanamide chain and a 4-methoxybenzyl substituent. This compound’s molecular formula is inferred as C₁₈H₁₈N₂O₄ (molecular weight ≈ 326.4 g/mol), derived by replacing the sulfur atom in the structurally analogous benzothiazole derivative (C₁₈H₁₈N₂O₃S, molecular weight 342.4) with oxygen . Its synthesis likely involves coupling 4-methoxybenzylamine with a benzoxazolone-propanoyl intermediate under acidic or catalytic conditions, as seen in related compounds .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-8-6-13(7-9-14)12-19-17(21)10-11-20-15-4-2-3-5-16(15)24-18(20)22/h2-9H,10-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBKJLMVZZKYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(2-Oxo-1,3-Benzoxazol-3(2H)-yl)Propanoic Acid
The benzoxazolone core is synthesized via cyclization of 2-aminophenol derivatives. In a representative procedure:
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Cyclization : 2-Aminophenol reacts with chloroacetic acid under acidic conditions (HCl, reflux) to form 1,3-benzoxazol-2(3H)-one.
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Alkylation : The nitrogen atom of benzoxazolone is alkylated with 3-chloropropionyl chloride in dry benzene, yielding 3-chloro-N-(benzoxazol-2-one-yl)propanamide.
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Hydrolysis : The chloro group is hydrolyzed to a carboxylic acid using aqueous NaOH (60°C, 4 h), producing 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.
Critical Parameters :
Synthesis of 4-Methoxybenzylamine
4-Methoxybenzylamine is commercially available but can be synthesized via:
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Reduction of Nitriles : 4-Methoxybenzonitrile is reduced using LiAlH4 in THF (0°C to reflux), yielding 4-methoxybenzylamine.
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Gabriel Synthesis : 4-Methoxybenzyl bromide reacts with phthalimide followed by hydrazinolysis to release the primary amine.
Amide Coupling and Final Product Formation
The convergent coupling of Intermediates A and B is achieved through classic amide bond-forming reactions:
Carbodiimide-Mediated Coupling
A mixture of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (1 eq), 4-methoxybenzylamine (1.2 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF is stirred at 25°C for 12 h. The reaction is quenched with water, and the product is extracted with ethyl acetate.
Optimization Insights :
Mixed Anhydride Method
For scale-up, propanoic acid (1 eq) reacts with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) in THF at -15°C. After 30 min, 4-methoxybenzylamine (1.2 eq) is added, and the mixture is stirred for 6 h.
Advantages :
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Avoids carbodiimide-related side products.
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Suitable for acid-sensitive substrates.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
1H NMR (400 MHz, DMSO-d6) :
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δ 7.80–7.20 (m, 4H, benzoxazolone aromatic protons).
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δ 6.90 (d, J = 8.4 Hz, 2H, methoxybenzyl aromatic protons).
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δ 4.35 (s, 2H, -CH2-Ph-OCH3).
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δ 3.75 (s, 3H, -OCH3).
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δ 2.85 (t, J = 6.8 Hz, 2H, -CH2-CO-NH-).
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δ 2.45 (t, J = 6.8 Hz, 2H, -CH2-N-benzoxazolone).
13C NMR (100 MHz, DMSO-d6) :
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δ 170.2 (amide CO).
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δ 167.8 (benzoxazolone CO).
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δ 159.3 (Ar-OCH3).
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δ 132.1–114.2 (aromatic carbons).
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δ 55.2 (-OCH3).
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δ 40.1 (-CH2-Ph-OCH3).
Mass Spectrometry (MS)
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ESI-MS : m/z 355.1 [M+H]⁺ (calc. 355.12 for C19H19N2O4S).
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling
Aryl halides (e.g., 3-iodobenzoxazolone) react with 4-methoxybenzylamine in the presence of CuI/L-proline catalyst in DMSO at 80°C. While feasible, this method suffers from lower yields (~50%) due to competing side reactions.
Enzymatic Aminolysis
Immobilized lipases (e.g., Candida antarctica) catalyze the aminolysis of ethyl 3-(2-oxobenzoxazol-3-yl)propanoate with 4-methoxybenzylamine in tert-butanol. Yields reach 65–70%, offering a greener alternative.
Industrial-Scale Production Considerations
Cost-Effective Solvent Systems
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact and facilitates recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential antimicrobial and antifungal properties. The benzoxazole ring is known to interact with microbial enzymes, inhibiting their activity and thus preventing the growth of pathogens.
Medicine
In medicine, derivatives of benzoxazole compounds, including this compound, are explored for their potential anti-inflammatory and anticancer activities. These compounds can interact with specific molecular targets in cells, leading to the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes in the microbial metabolic pathways, leading to cell death. In anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Notes:
- N-(4-Methyl-2-thiazolyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- TSPO : Translocator protein, a biomarker for neuroinflammation.
Pharmacological and Functional Comparisons
Reactivity and Conversion Rates :
- The unsubstituted 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exhibits modest conversion rates (10–18%) in synthetic reactions, likely due to its lack of stabilizing substituents . In contrast, the 4-methoxybenzyl group in the target compound may enhance solubility and reaction efficiency by reducing crystallinity.
Biological Activity: The benzothiazolone analog () shares structural similarities but replaces oxygen with sulfur, increasing molecular weight (319.4 vs. Sulfur’s larger atomic radius may hinder target engagement compared to the target compound’s benzoxazolone core . [¹¹C]MBMP, a benzoxazolone-based PET tracer, demonstrates the pharmacological relevance of this scaffold in targeting TSPO. The target compound’s 4-methoxybenzyl group could improve blood-brain barrier penetration compared to [¹¹C]MBMP’s radiolabeled methoxyphenyl group .
Q & A
Q. What are the key synthetic pathways for N-(4-methoxybenzyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves two primary steps: (1) amidation of 4-methoxybenzylamine with a propanamide precursor and (2) cyclization to form the 1,3-benzoxazol-2-one ring. For example, amidation reactions can be optimized using coupling agents like EDC·HCl and HOBt·H₂O in the presence of excess triethylamine to enhance nucleophilic substitution efficiency . Cyclization may employ palladium-catalyzed reductive systems or acid-mediated conditions to form the benzoxazole ring . Yield optimization often requires temperature control (e.g., 0–25°C for amidation) and stoichiometric adjustments of reagents.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for verifying the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and benzoxazole protons (δ ~7.0–8.5 ppm for aromatic protons) .
- X-ray crystallography : Resolves structural ambiguities, such as bond angles and conformation of the propanamide linker. For example, crystallographic data for analogous compounds (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) confirm planar amide geometries and intermolecular hydrogen bonding patterns .
- IR spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹ and benzoxazole C=O at ~1750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data observed during structural elucidation of intermediates?
Contradictions in NMR or mass spectrometry data may arise from tautomerism or impurities. Methodological solutions include:
- Cross-validation : Use orthogonal techniques (e.g., LC-MS for purity assessment and X-ray crystallography for unambiguous structure determination) .
- Dynamic NMR experiments : Resolve tautomeric equilibria by analyzing temperature-dependent chemical shifts .
- Chromatographic purification : Employ gradient HPLC to isolate intermediates and reduce impurity interference .
Q. What catalytic systems enhance the efficiency of benzoxazole ring formation in this compound’s synthesis?
Palladium-based catalysts (e.g., Pd(OAc)₂ with ligands like Xantphos) facilitate reductive cyclization of nitroarenes to form benzoxazole rings under CO atmospheres or using formic acid derivatives as CO surrogates . Microwave-assisted synthesis can further accelerate ring closure, reducing reaction times from hours to minutes .
Q. What strategies improve the solubility of this compound for in vitro bioassays?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 4-methoxybenzyl position without disrupting the benzoxazole pharmacophore .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining compound stability .
- Salt formation : Convert the amide to a hydrochloride salt via HCl gas treatment in anhydrous ether .
Q. How can mechanistic studies elucidate the role of the benzoxazole ring in biological activity?
- Protease inhibition assays : Compare activity against serine hydrolases using fluorogenic substrates to determine if the benzoxazole acts as a transition-state mimic .
- Computational docking : Model interactions between the benzoxazole ring and target enzymes (e.g., HDACs) using software like AutoDock Vina, referencing crystallographic data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
